molecular formula C13H25N3O2 B7919272 N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide

Cat. No.: B7919272
M. Wt: 255.36 g/mol
InChI Key: UKJBYVQEHLFVTB-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-6-11(8-16)15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBYVQEHLFVTB-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, often using reagents like ammonia or amines.

    Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a solvent like ethanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1401665-73-3
  • Molecular Formula : C₁₄H₂₅N₃O₂
  • Molecular Weight : 255.36 g/mol
  • Structure: Features a piperidine backbone substituted with an (S)-2-amino-3-methyl-butyryl group and an N-methyl-acetamide moiety. The stereochemistry at both the piperidine and butyryl positions is S-configuration, which is critical for its biological activity .

Applications : Primarily studied in pharmacological research, particularly targeting G protein-coupled receptors (GPCRs) or ion channels due to its peptidomimetic design .

Comparison with Structural Analogs

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide

  • CAS No.: 1401665-97-1
  • Molecular Formula : C₁₅H₂₉N₃O₂
  • Molecular Weight : 283.42 g/mol
  • Key Differences :
    • Substituent : The N-methyl group in the main compound is replaced with a bulkier isopropyl group.
    • Stereochemistry : The piperidine ring adopts an R-configuration (vs. S in the main compound), altering spatial orientation .
    • Purity : 96% (lower than typical pharmaceutical-grade standards) .
  • Implications :
    • Increased steric hindrance may reduce binding affinity to target receptors.
    • Higher molecular weight could decrease membrane permeability .

SR142801

  • Structure : (S)-N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide derivative with a 3,4-dichlorophenyl group and benzoyl substitution .
  • Key Differences :
    • Functional Groups : Incorporates dichlorophenyl and benzoyl groups, enhancing lipophilicity and receptor affinity.
    • Molecular Complexity : Larger structure (exact weight unspecified) likely improves target specificity but may increase toxicity risks .
  • Implications: Dichlorophenyl groups improve binding to hydrophobic receptor pockets but raise metabolic stability concerns.

Compound 197 (Ethylpiperazine Derivative)

  • Structure : Features a 4-ethylpiperazinyl group attached to the acetamide nitrogen .
  • Synthesis: Prepared via atropisomer-specific methods, indicating challenges in stereochemical control .
  • Implications :
    • Enhanced solubility may favor oral bioavailability compared to the main compound’s methyl or isopropyl analogs.
    • Complex synthesis could limit scalability .

Comparative Data Table

Parameter Main Compound N-Isopropyl Analog SR142801 Compound 197
CAS No. 1401665-73-3 1401665-97-1 Not specified Not specified
Molecular Weight 255.36 283.42 >400 (estimated) ~450 (estimated)
Key Substituent N-methyl N-isopropyl Dichlorophenyl/benzoyl 4-ethylpiperazine
Stereochemistry S,S-configuration R,S-configuration S-configuration Atropisomeric mixture
Purity Not specified 96% Not specified Not specified
Solubility Moderate (lipophilic) Low (bulky group) High (lipophilic) High (basic group)
Synthetic Complexity Moderate Moderate High High
Commercial Availability Discontinued Available Not specified Not specified

Research Findings and Implications

  • Stereochemical Sensitivity : The main compound’s S,S-configuration is crucial for activity, as seen in its R,S-analog (), which likely exhibits reduced efficacy due to mismatched receptor interactions .
  • Substituent Effects :
    • N-Isopropyl (): Bulkiness may hinder binding but improve metabolic stability.
    • Dichlorophenyl (): Enhances affinity but raises toxicity risks .
  • Solubility vs. Lipophilicity : Ethylpiperazine derivatives () balance solubility and permeability, whereas halogenated analogs prioritize target engagement at the expense of safety .

Biological Activity

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide, commonly referred to as AM97113, is a compound with significant potential in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₃H₂₅N₃O₂
  • Molecular Weight : 255.36 g/mol
  • CAS Number : 1354026-01-9

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential antibacterial properties. Its structure suggests interactions with various receptors and enzymes, which may contribute to its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that AM97113 possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

The mechanism of action is believed to involve the inhibition of protein synthesis, leading to a bactericidal effect. This was supported by findings showing that AM97113 disrupts nucleic acid and peptidoglycan production in bacterial cells .

Neuropharmacological Effects

In addition to its antibacterial properties, AM97113 has been investigated for its neuropharmacological effects. It shows promise as a multitarget-directed ligand for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit butyrylcholinesterase (BuChE) and β-secretase (BACE-1) enzymes has been highlighted in research:

Enzyme IC50 (μM)
BuChE0.08
BACE-10.38

These findings suggest that AM97113 may play a role in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Study on Antibacterial Efficacy

A comprehensive study evaluated the efficacy of AM97113 against biofilm-forming bacteria, specifically focusing on methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited moderate-to-good antibiofilm activity:

Bacterial Strain MBIC (μg/mL) MBEC (μg/mL)
MRSA62.216 - 124.432124.432 - 248.863
Staphylococcus epidermidis31.108 - 62.216124.432 - 248.863

The study concluded that AM97113 could be a viable candidate for developing new treatments against resistant bacterial strains .

Neuroprotective Potential

Another significant area of research involves the neuroprotective potential of AM97113. In vitro studies demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cell lines, suggesting its utility in preventing neurodegeneration:

Parameter Control AM97113 Treatment
Oxidative Stress LevelHighSignificantly Reduced

This neuroprotective effect may be attributed to the modulation of cholinergic pathways and antioxidant activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.